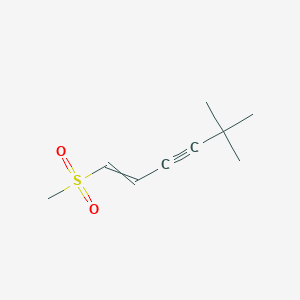
1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne is an organosulfur compound characterized by the presence of a methanesulfonyl group attached to a hex-1-en-3-yne backbone. This compound is notable for its unique structural features, which include a triple bond and a sulfonyl group, making it a valuable reagent in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with an appropriate alkyne under basic conditions. The reaction typically requires a non-nucleophilic base such as triethylamine or pyridine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions: 1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfoxides under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the methanesulfonyl group under basic conditions.
Major Products Formed:
Oxidation: Sulfonates and sulfoxides.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne involves its reactivity with various nucleophiles and electrophiles. The methanesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The compound’s unique structure allows it to participate in a variety of reactions, making it a versatile reagent in organic synthesis .
類似化合物との比較
Methanesulfonic acid: A strong acid used in various industrial applications.
Methanesulfonyl chloride: A reagent used to introduce the methanesulfonyl group into organic molecules.
Dimethyl sulfone: An organosulfur compound with applications in alternative medicine and as a solvent.
Uniqueness: 1-(Methanesulfonyl)-5,5-dimethylhex-1-en-3-yne is unique due to its combination of a methanesulfonyl group and a triple bond, which imparts distinct reactivity and versatility compared to other similar compounds. This uniqueness makes it particularly valuable in specialized synthetic applications .
特性
CAS番号 |
65432-57-7 |
|---|---|
分子式 |
C9H14O2S |
分子量 |
186.27 g/mol |
IUPAC名 |
5,5-dimethyl-1-methylsulfonylhex-1-en-3-yne |
InChI |
InChI=1S/C9H14O2S/c1-9(2,3)7-5-6-8-12(4,10)11/h6,8H,1-4H3 |
InChIキー |
OLTCSXGYTBDZAT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C#CC=CS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)

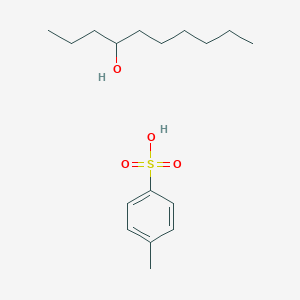

![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
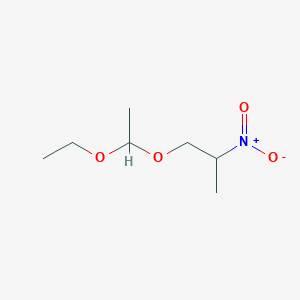
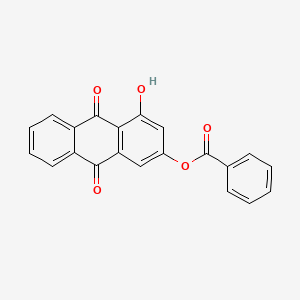
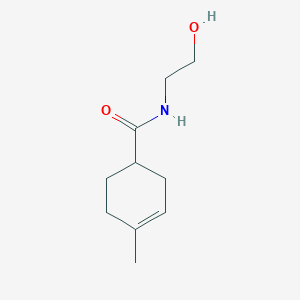
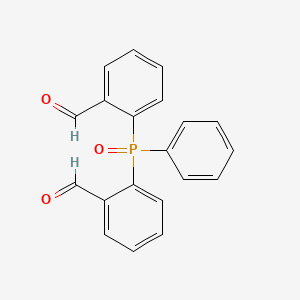

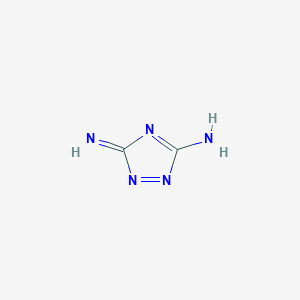
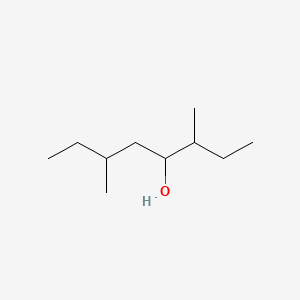
propanedioate](/img/structure/B14486103.png)
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B14486116.png)
